molecular formula C32H36N2O6 B340169 PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE

PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE

Cat. No.: B340169
M. Wt: 544.6 g/mol
InChI Key: NSCBQUNXXGKTTI-UHFFFAOYSA-N
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Description

PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE is a complex organic compound with the molecular formula C32H36N2O6 and a molecular weight of 544.6 g/mol. This compound is characterized by its intricate structure, which includes multiple benzoyl and anilino groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

When compared to similar compounds, PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE stands out due to its unique structure and properties. Similar compounds include:

  • Pentyl 4-{[3-({4-[(methoxy)carbonyl]anilino}carbonyl)benzoyl]amino}benzoate
  • Pentyl 4-{[3-({4-[(ethoxy)carbonyl]anilino}carbonyl)benzoyl]amino}benzoate

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological activities .

Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

pentyl 4-[[3-[(4-pentoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate

InChI

InChI=1S/C32H36N2O6/c1-3-5-7-20-39-31(37)23-12-16-27(17-13-23)33-29(35)25-10-9-11-26(22-25)30(36)34-28-18-14-24(15-19-28)32(38)40-21-8-6-4-2/h9-19,22H,3-8,20-21H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

NSCBQUNXXGKTTI-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCCCC

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCCCC

Origin of Product

United States

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